molecular formula C11H15NO2 B8012958 (S)-4-Methylhomophenylalanine

(S)-4-Methylhomophenylalanine

Cat. No.: B8012958
M. Wt: 193.24 g/mol
InChI Key: QHABQGXRISWAEZ-JTQLQIEISA-N
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Description

(S)-4-Methylhomophenylalanine is an amino acid derivative characterized by the presence of a methyl group attached to the fourth carbon of the homophenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methylhomophenylalanine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methylhomophenylalanine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-Methylhomophenylacetic acid.

    Reduction: 4-Methylhomophenylethanol.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

(S)-4-Methylhomophenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Incorporated into peptides and proteins to study structure-function relationships.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Methylhomophenylalanine involves its incorporation into peptides and proteins, where it can influence the folding and function of these biomolecules. The presence of the methyl group can affect the hydrophobic interactions and steric hindrance within the protein structure, potentially altering its activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Homophenylalanine: Lacks the methyl group at the fourth carbon.

    4-Methylphenylalanine: Similar structure but with the methyl group attached to the phenyl ring.

    Phenylalanine: The parent compound without any additional methyl groups.

Uniqueness

(S)-4-Methylhomophenylalanine is unique due to the specific placement of the methyl group, which can significantly impact its chemical properties and biological activity compared to its analogs. This makes it a valuable compound for studying the effects of side-chain modifications on amino acid behavior.

Properties

IUPAC Name

(2S)-2-amino-4-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABQGXRISWAEZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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